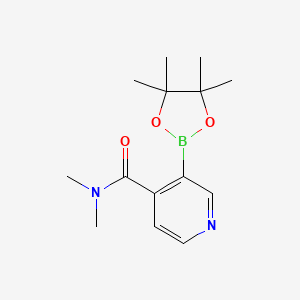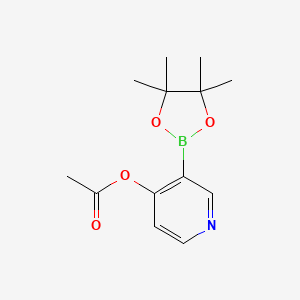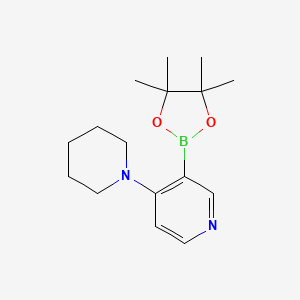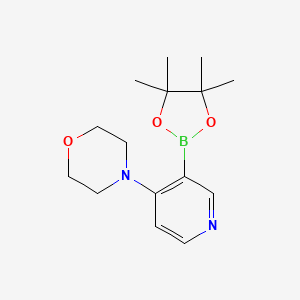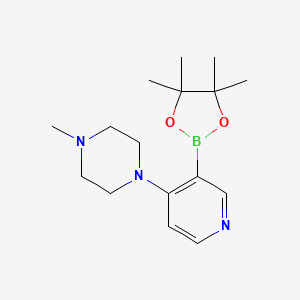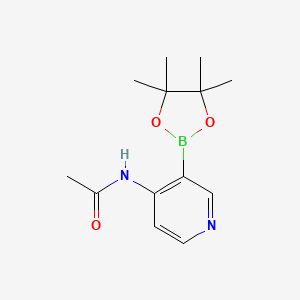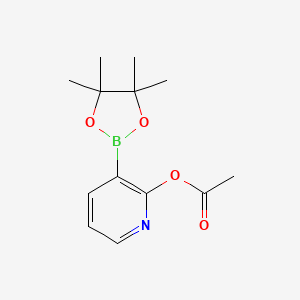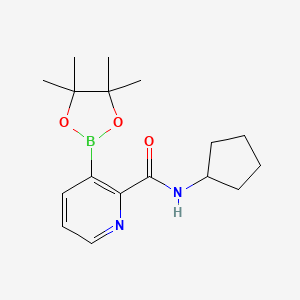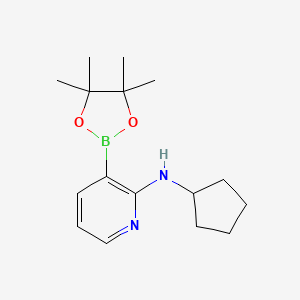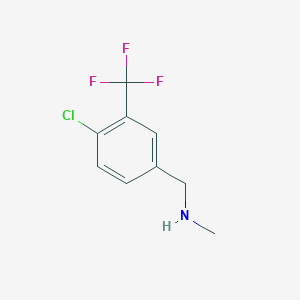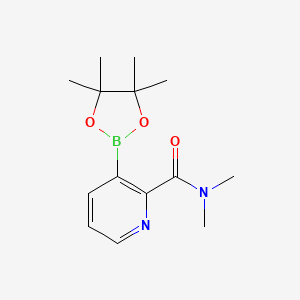
2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester (DMPB-Pin) is a type of boronic acid pinacol ester (BAPE) which is used in organic synthesis and is a versatile reagent for various chemical transformations. DMPB-Pin has found its application in various fields such as medicinal chemistry, materials science, and catalysis. The synthesis of DMPB-Pin is relatively simple and it can be synthesized from commercially available reagents. It is also a highly reactive compound and has been used as a reagent in various reactions.
作用機序
The mechanism of action of 2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is based on its ability to react with various compounds. It is a highly reactive compound and can react with many different kinds of compounds such as alcohols, amines, and carboxylic acids. The reaction of 2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester with these compounds results in the formation of various products such as amides, indoles, and heterocycles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester are not known. However, it has been used in the synthesis of various drugs and pharmaceuticals and has been used in various areas of scientific research. Therefore, it is likely that it has some biochemical and physiological effects.
実験室実験の利点と制限
The main advantages of using 2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester in lab experiments are its high reactivity and its relatively simple synthesis. It is also a relatively inexpensive reagent and can be easily synthesized from commercially available reagents. However, it is important to note that 2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is a highly reactive compound and should be handled with care.
将来の方向性
The future directions for 2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester include its further application in the synthesis of various compounds and materials. It has already been used in the synthesis of various drugs and pharmaceuticals and can be used for the synthesis of other types of compounds as well. In addition, it can be used in the synthesis of various materials such as polymers and nanomaterials. Furthermore, it can be used in catalysis for the synthesis of various organic compounds. Finally, it can be used in the development of new methods for the synthesis of various compounds.
合成法
The synthesis of 2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is relatively simple and it can be synthesized from commercially available reagents. The synthesis of 2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester involves the reaction of pyridine-3-boronic acid with dimethylcarbamoyl chloride in the presence of a base. The reaction is carried out in an aqueous medium at a temperature of around 80°C and is usually complete within a few hours. The product is then purified by recrystallization and can be used for various applications.
科学的研究の応用
2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used in various areas of scientific research. It has been used as a reagent in organic synthesis for the preparation of various compounds such as indoles, amides, and heterocycles. It has also been used in the synthesis of various drugs and pharmaceuticals. In addition, it has been used in the synthesis of various materials such as polymers and nanomaterials. Furthermore, it has been used in catalysis for the synthesis of various organic compounds.
特性
IUPAC Name |
N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-8-7-9-16-11(10)12(18)17(5)6/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQERLPVCNJVOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

